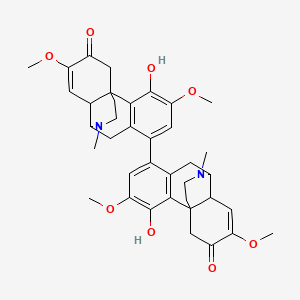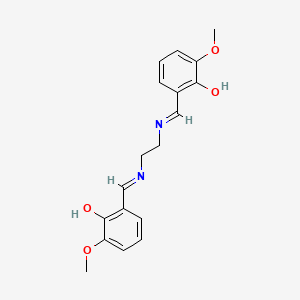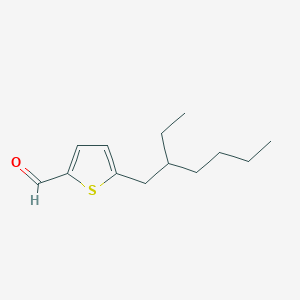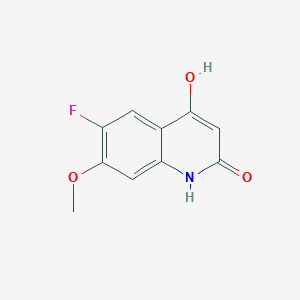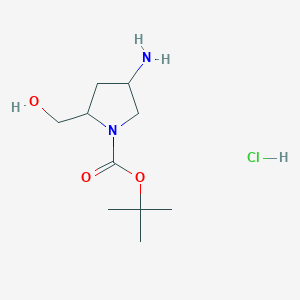
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid group. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the amine group during subsequent reactions.
Oxidation: The oxidation of the pyrrolidine ring to introduce the keto group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group and forming alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various protected or functionalized derivatives.
Scientific Research Applications
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Shares the (2R) configuration and similar functional groups.
(2R)-2-methyl-3-oxo-4-phenylbutanoic acid: Contains a keto group and a carboxylic acid group, similar to the target compound.
(2R)-1-tert-butoxycarbonyl-2-phenyl-5-oxo-pyrrolidine-2-carboxylic acid: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl group, which provides stability and protection during chemical reactions. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
912445-02-4 |
|---|---|
Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-7(13)5-6-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
DWRIQGQCPRJSCI-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


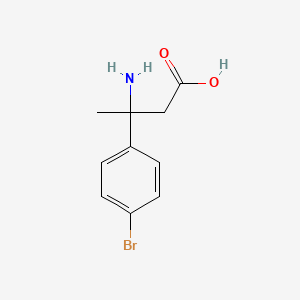
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)

